Cas no 619334-28-0 (6-(furan-2-yl)pyridine-3-carbonitrile)

6-(furan-2-yl)pyridine-3-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 6-(2-Furyl)nicotinonitrile
- 6-(furan-2-yl)pyridine-3-carbonitrile
- 6-(2-furyl)pyridine-3-carbonitrile
- 6-(furan-2-yl)nicotinonitrile
- AG-G-26619
- CTK2F1941
- SBB088399
- SureCN4352935
- 619334-28-0
- MFCD09025879
- AKOS006283499
- DB-073027
- SCHEMBL4352935
- DTXSID50455728
- F2167-2465
- MS-22089
- CCG-358174
- EN300-239892
- MLVPTQAKBGAZLS-UHFFFAOYSA-N
-
- MDL: MFCD09025879
- インチ: InChI=1S/C10H6N2O/c11-6-8-3-4-9(12-7-8)10-2-1-5-13-10/h1-5,7H
- InChIKey: MLVPTQAKBGAZLS-UHFFFAOYSA-N
- SMILES: C1=COC(=C1)C2=NC=C(C=C2)C#N
計算された属性
- 精确分子量: 170.04800
- 同位素质量: 170.048012819g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 220
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.8Ų
- XLogP3: 1.3
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: 114 °C
- Boiling Point: 306.2±32.0 °C at 760 mmHg
- フラッシュポイント: 139.0±25.1 °C
- PSA: 49.82000
- LogP: 2.21328
- じょうきあつ: 0.0±0.6 mmHg at 25°C
6-(furan-2-yl)pyridine-3-carbonitrile Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-(furan-2-yl)pyridine-3-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-239892-0.1g |
6-(furan-2-yl)pyridine-3-carbonitrile |
619334-28-0 | 95% | 0.1g |
$591.0 | 2024-06-19 | |
Enamine | EN300-239892-0.5g |
6-(furan-2-yl)pyridine-3-carbonitrile |
619334-28-0 | 95% | 0.5g |
$645.0 | 2024-06-19 | |
Life Chemicals | F2167-2465-5g |
6-(furan-2-yl)pyridine-3-carbonitrile |
619334-28-0 | 95%+ | 5g |
$1425.0 | 2023-09-06 | |
Chemenu | CM336499-1g |
6-(Furan-2-yl)pyridine-3-carbonitrile |
619334-28-0 | 95%+ | 1g |
$774 | 2021-08-18 | |
TRC | F395460-10mg |
6-(furan-2-yl)pyridine-3-carbonitrile |
619334-28-0 | 10mg |
$ 50.00 | 2022-06-05 | ||
Enamine | EN300-239892-5.0g |
6-(furan-2-yl)pyridine-3-carbonitrile |
619334-28-0 | 95% | 5.0g |
$1945.0 | 2024-06-19 | |
Enamine | EN300-239892-10.0g |
6-(furan-2-yl)pyridine-3-carbonitrile |
619334-28-0 | 95% | 10.0g |
$2884.0 | 2024-06-19 | |
Enamine | EN300-239892-0.05g |
6-(furan-2-yl)pyridine-3-carbonitrile |
619334-28-0 | 95% | 0.05g |
$563.0 | 2024-06-19 | |
Enamine | EN300-239892-10g |
6-(furan-2-yl)pyridine-3-carbonitrile |
619334-28-0 | 10g |
$2884.0 | 2023-09-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1142251-1g |
6-(Furan-2-yl)pyridine-3-carbonitrile |
619334-28-0 | 97% | 1g |
¥4063.00 | 2024-05-06 |
6-(furan-2-yl)pyridine-3-carbonitrile 関連文献
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464
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Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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8. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611
6-(furan-2-yl)pyridine-3-carbonitrileに関する追加情報
Recent Advances in the Study of 6-(Furan-2-yl)pyridine-3-carbonitrile (CAS: 619334-28-0)
The compound 6-(furan-2-yl)pyridine-3-carbonitrile (CAS: 619334-28-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This heterocyclic compound, featuring a furan and pyridine moiety, has been identified as a promising scaffold for the design of novel therapeutic agents. Recent studies have explored its potential as a kinase inhibitor, antimicrobial agent, and anti-inflammatory compound, highlighting its broad pharmacological relevance.
One of the key areas of research involving 6-(furan-2-yl)pyridine-3-carbonitrile is its role as a kinase inhibitor. Kinases are critical targets in the treatment of various cancers and inflammatory diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific tyrosine kinases, such as EGFR and VEGFR, which are implicated in tumor growth and angiogenesis. The study utilized molecular docking and in vitro assays to elucidate the binding interactions and selectivity profiles of these derivatives, providing a foundation for further optimization.
In addition to its kinase inhibitory properties, 6-(furan-2-yl)pyridine-3-carbonitrile has shown promise as an antimicrobial agent. A recent report in Bioorganic & Medicinal Chemistry Letters highlighted its efficacy against drug-resistant bacterial strains, including MRSA and Pseudomonas aeruginosa. The compound's mechanism of action appears to involve disruption of bacterial cell membrane integrity, as evidenced by electron microscopy and fluorescence-based assays. These findings suggest its potential as a lead compound for developing new antibiotics to address the growing threat of antimicrobial resistance.
Another noteworthy application of 6-(furan-2-yl)pyridine-3-carbonitrile is in the field of anti-inflammatory drug development. Research published in European Journal of Medicinal Chemistry in 2024 revealed that this compound can modulate the NF-κB signaling pathway, a key regulator of inflammatory responses. In vivo studies using murine models of colitis demonstrated significant reduction in pro-inflammatory cytokines and tissue damage, underscoring its therapeutic potential for inflammatory bowel diseases and other chronic inflammatory conditions.
The synthetic accessibility of 6-(furan-2-yl)pyridine-3-carbonitrile has also been a focus of recent investigations. A 2023 study in Organic Process Research & Development described a scalable and cost-effective synthesis route, employing palladium-catalyzed cross-coupling reactions. This advancement is expected to facilitate large-scale production and further exploration of its pharmacological properties. Additionally, computational studies have provided insights into its structure-activity relationships, aiding in the design of more potent and selective analogs.
Despite these promising developments, challenges remain in the clinical translation of 6-(furan-2-yl)pyridine-3-carbonitrile. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through systematic medicinal chemistry optimization. Future research directions may include the development of prodrug strategies, formulation improvements, and comprehensive toxicological assessments to advance this compound toward preclinical and clinical trials.
In conclusion, 6-(furan-2-yl)pyridine-3-carbonitrile (CAS: 619334-28-0) represents a multifaceted scaffold with significant potential in drug discovery. Its applications as a kinase inhibitor, antimicrobial agent, and anti-inflammatory compound highlight its versatility and therapeutic value. Continued research efforts are essential to fully realize its clinical potential and address the existing challenges in its development.
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